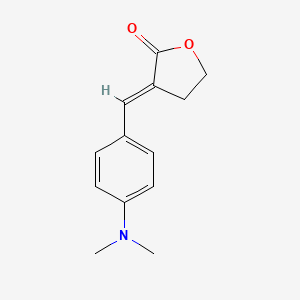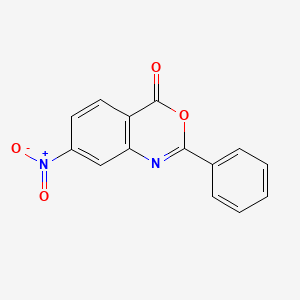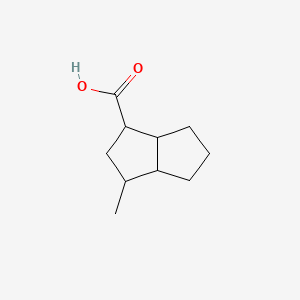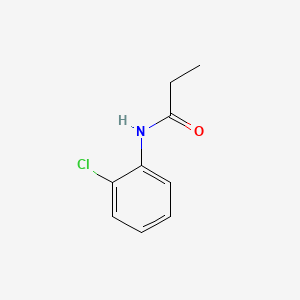
3-(4-(Dimethylamino)benzylidene)dihydro-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Dimethylamino)benzylidene)dihydro-2(3H)-furanone is an organic compound that belongs to the class of furanones It is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further connected to a dihydrofuranone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)benzylidene)dihydro-2(3H)-furanone typically involves the condensation of 4-(dimethylamino)benzaldehyde with dihydrofuranone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
3-(4-(Dimethylamino)benzylidene)dihydro-2(3H)-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group, resulting in the formation of dihydrofuran derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydrofuran derivatives with a benzyl group.
Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.
科学研究应用
3-(4-(Dimethylamino)benzylidene)dihydro-2(3H)-furanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-(Dimethylamino)benzylidene)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 3-(4-(Dimethylamino)benzylidene)dihydro-2(3H)-furanone.
Dihydrofuranone: The core structure of the compound, which can undergo various chemical modifications.
Benzylidene derivatives: Compounds with similar benzylidene linkages but different substituents.
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This makes it distinct from other benzylidene derivatives and furanones, allowing for unique applications in research and industry.
属性
CAS 编号 |
58557-39-4 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
(3E)-3-[[4-(dimethylamino)phenyl]methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H15NO2/c1-14(2)12-5-3-10(4-6-12)9-11-7-8-16-13(11)15/h3-6,9H,7-8H2,1-2H3/b11-9+ |
InChI 键 |
GQHNDMLBKQUGIZ-PKNBQFBNSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCOC2=O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)

![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)



![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)

![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)

![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)
